molecular formula C16H24N2O B5064263 1-[(2,5-dimethylphenyl)acetyl]-4-ethylpiperazine

1-[(2,5-dimethylphenyl)acetyl]-4-ethylpiperazine

Cat. No. B5064263
M. Wt: 260.37 g/mol
InChI Key: ZSAVOVMEBBZFST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,5-dimethylphenyl)acetyl]-4-ethylpiperazine, commonly known as DMPEP, is a novel psychoactive substance that belongs to the class of piperazine derivatives. It has gained attention in recent years due to its potential use in scientific research and its psychoactive properties.

Mechanism of Action

DMPEP acts as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor. It also has affinity for the 5-HT1A and 5-HT2C receptors. The exact mechanism of action is still not fully understood, but it is believed to modulate the release of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
DMPEP has been shown to induce a range of effects on the central nervous system, including increased alertness, euphoria, and altered perception. It has also been shown to increase heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

One advantage of DMPEP is its ability to selectively target serotonin receptors, making it a useful tool in studying the role of these receptors in various physiological and pathological conditions. However, its psychoactive properties may also limit its use in certain experiments.

Future Directions

Future research on DMPEP could focus on its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. It could also be used to study the role of serotonin receptors in addiction and substance abuse. Additionally, further studies could investigate the potential long-term effects of DMPEP use on the brain and body.

Synthesis Methods

The synthesis of DMPEP involves the reaction of 2,5-dimethylbenzoyl chloride with ethylpiperazine in the presence of a base. The resulting product is then purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

DMPEP has been used in various scientific research studies as a tool to understand the mechanisms of action of other psychoactive substances. It has been shown to have similar effects to other piperazine derivatives such as benzylpiperazine and mCPP.

properties

IUPAC Name

2-(2,5-dimethylphenyl)-1-(4-ethylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-4-17-7-9-18(10-8-17)16(19)12-15-11-13(2)5-6-14(15)3/h5-6,11H,4,7-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSAVOVMEBBZFST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dimethylphenyl)-1-(4-ethylpiperazin-1-yl)ethanone

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